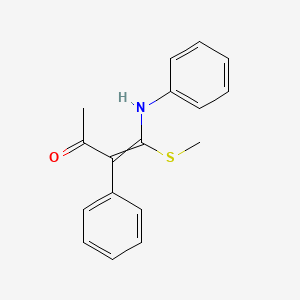
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes an anilino group, a methylsulfanyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with a suitable precursor, followed by the introduction of the methylsulfanyl group and the phenyl group through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds and other interactions with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-oxobutanoic acid: A metabolite of vorinostat, known for its histone deacetylase inhibitory activity.
4-Anilino-4’-nitroazobenzene: Known for its photoisomerization properties and applications in material science.
Uniqueness
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is unique due to the presence of both an anilino group and a methylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
90904-07-7 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-anilino-4-methylsulfanyl-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NOS/c1-13(19)16(14-9-5-3-6-10-14)17(20-2)18-15-11-7-4-8-12-15/h3-12,18H,1-2H3 |
InChI Key |
BWHODAQVDZZTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(NC1=CC=CC=C1)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


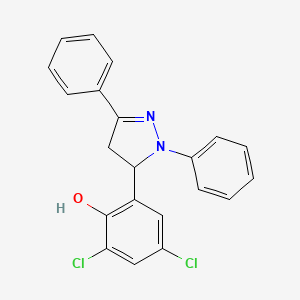
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)

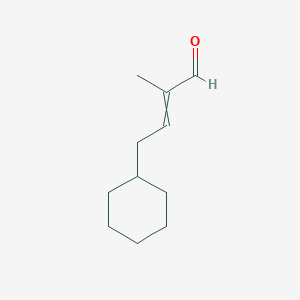
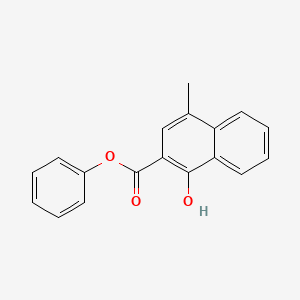
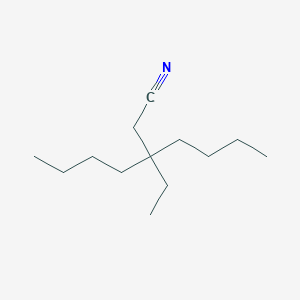
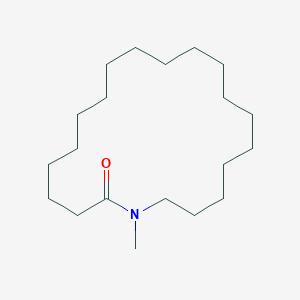
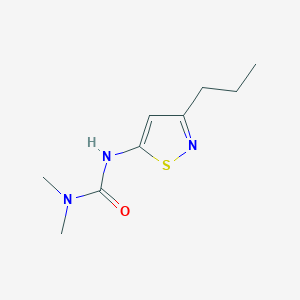
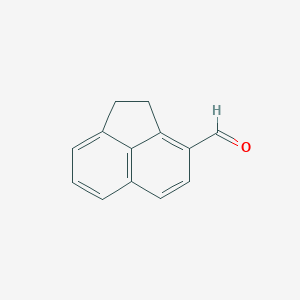
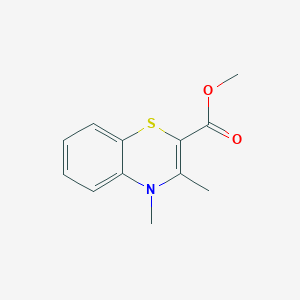
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
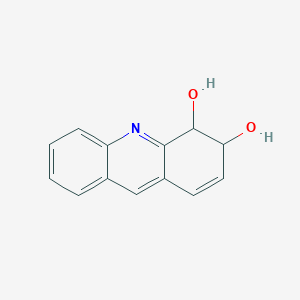
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
